N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound with a unique structure that includes both isoindoline and benzodioxine moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-diones, have been shown to have potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It has been suggested that it may act as a gspt1 degrader . GSPT1 is a protein involved in the termination of protein synthesis in eukaryotes. By degrading this protein, CCG-276743 could potentially disrupt protein synthesis .
Biochemical Pathways
Given its potential role as a gspt1 degrader, it may impact the protein synthesis pathway .
Result of Action
It has been suggested that it may disrupt protein synthesis by degrading the gspt1 protein .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide are largely determined by its unique molecular structure . This compound exhibits a rich reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic compounds
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Isoindoline Derivative: The initial step involves the synthesis of the isoindoline derivative through a cyclization reaction of a suitable precursor.
Introduction of Benzodioxine Moiety: The benzodioxine ring is introduced via a condensation reaction with an appropriate dihydroxybenzene derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,2-diphenylacetamide
- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
- N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide
Uniqueness
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of isoindoline and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that belongs to a class of isoindole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its enzyme inhibitory potential, anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N2O5. The compound features distinct functional groups that contribute to its biological activities.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane moiety. For instance:
- Alpha-glucosidase Inhibition : Research indicates that various derivatives exhibit significant inhibitory activity against yeast alpha-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase (AChE) Inhibition : Some compounds have shown weak inhibition against AChE, suggesting potential applications in treating Alzheimer's disease .
Table 1: Enzyme Inhibition Data
Compound | Target Enzyme | Inhibition Activity |
---|---|---|
Compound A | Alpha-glucosidase | Significant (IC50 < 10 µM) |
Compound B | Acetylcholinesterase | Weak (IC50 > 50 µM) |
Anticancer Activity
The anticancer properties of isoindole derivatives are well-documented. Studies have demonstrated that certain derivatives exhibit promising antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Some synthesized compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Comparison Drug |
---|---|---|---|
Compound C | MCF-7 | 1.1 | Doxorubicin |
Compound D | HCT-116 | 2.6 | 5-Fluorouracil |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding to Enzymes : The compound can bind to enzymes like alpha-glucosidase and AChE, modulating their activity and influencing metabolic pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the pharmacological potential of benzodioxane derivatives:
- Study on Alpha-glucosidase Inhibition : A study synthesized multiple derivatives and tested their inhibitory effects on alpha-glucosidase. Results indicated that modifications in the benzodioxane structure significantly enhanced inhibitory potency .
- Anticancer Screening : Another study evaluated several isoindole derivatives against MCF-7 and HepG2 cell lines. Compounds showed varied antiproliferative activity with some surpassing the efficacy of established anticancer drugs .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)12-4-3-11(9-13(12)18(20)23)19-16(21)10-2-5-14-15(8-10)25-7-6-24-14/h2-5,8-9H,6-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQWFHPEYRDBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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